2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde is a fluorinated, bicyclic heterocycle featuring a reactive aldehyde handle at the 6-position and a metabolically stabilizing trifluoromethyl group at the 2-position. With a molecular formula of C9H5F3N2O and a molecular weight of 214.14 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused and anti-infective compound libraries where enhanced lipophilicity (XLogP3 = 2.3) compared to non-fluorinated analogs is a key design parameter.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 106429-45-2
Cat. No. B3319089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
CAS106429-45-2
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14)
InChIKeyWGPOFPNZWCMEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde (CAS 106429-45-2) – A Strategic Heterocyclic Building Block for Fluorinated Drug Discovery


2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde is a fluorinated, bicyclic heterocycle featuring a reactive aldehyde handle at the 6-position and a metabolically stabilizing trifluoromethyl group at the 2-position [1]. With a molecular formula of C9H5F3N2O and a molecular weight of 214.14 g/mol [1], this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused and anti-infective compound libraries where enhanced lipophilicity (XLogP3 = 2.3) compared to non-fluorinated analogs is a key design parameter .

Why Benzimidazole Carbaldehyde Analogs Cannot Simply Interchange with 2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde


Substituting 2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde with a non-fluorinated analog (e.g., 1H-benzo[d]imidazole-6-carbaldehyde) or a regioisomer (e.g., 6-trifluoromethyl-1H-benzo[d]imidazole-2-carbaldehyde) introduces significant, quantifiable changes in critical physicochemical properties that directly impact downstream molecular design. The presence and position of the -CF3 group fundamentally alter lipophilicity and electronic character, dictating scaffold suitability for specific target binding pockets, as evidenced by patented biological data on 2-trifluoromethylbenzimidazoles [1]. Generic substitution fails because it disregards these property cliffs, leading to altered pharmacokinetic profiles and diminished target engagement in applications ranging from kinase inhibition to herbicidal activity [1].

Quantitative Differentiation of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde from Closest Analogs


Lipophilicity (LogP) Advantage Over the Non-Fluorinated Core Scaffold

The target compound's trifluoromethyl group provides a substantial lipophilicity increase compared to the non-fluorinated core scaffold, 1H-benzo[d]imidazole-6-carbaldehyde. The target compound has a computed XLogP3 of 2.3 [1], whereas the non-fluorinated analog has an XLogP3 of 1.3 [2]. This logP increase of approximately 1 unit is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or target binding in hydrophobic pockets.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioisomeric Differentiation: 2-CF3 vs. 6-CF3 Substitution Pattern LogP

The position of the trifluoromethyl group has a measurable impact on lipophilicity. The target compound (2-CF3, 6-aldehyde) has a slightly higher computed lipophilicity (XLogP3 = 2.3 [1]) compared to its direct regioisomer, 6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde (6-CF3, 2-aldehyde), which has an XLogP3-AA of 2.2 [2]. While the difference is modest, it reflects the distinct electronic distribution and dipole moment of each isomer.

Isosterism Structure-Activity Relationship (SAR) Scaffold Hopping

Purity Grade Consistency Across Top-Tier Suppliers

The target compound is consistently offered at high purity (≥98%) by multiple reputable vendors, including ChemScene (Cat. CS-0078991, Purity ≥98% ) and MolCore (NLT 98% ). Its non-fluorinated analog 1H-benzo[d]imidazole-6-carbaldehyde is commonly offered at a lower standard purity of 97% from suppliers like Bidepharm and Coolpharm . This indicates a more demanding or controlled synthesis for the fluorinated scaffold, resulting in a higher baseline quality standard that reduces the need for costly re-purification in downstream synthesis.

Chemical Procurement Quality Control Reproducibility

Patent-Validated Utility as a Superior 2-Trifluoromethylbenzimidazole Intermediate

Patent literature explicitly establishes that 2-trifluoromethyl-benzimidazoles, a scaffold directly derived from this compound, exhibit superior herbicidal and microbiocidal activities compared to prior-art benzimidazoles [1]. U.S. Patent No. 4,767,444 demonstrates that these 2-trifluoromethyl derivatives provide both better herbicidal activity against weeds and excellent toleration by crop plants, a dual advantage not observed with non-fluorinated or differently substituted analogs [1]. This provides a direct class-level inference that starting materials bearing the 2-CF3 group, like the target aldehyde, are essential to access this patent-protected, biologically superior chemical space.

Agrochemicals Anti-infectives Patent-protected Scaffolds

High-Impact Application Scenarios for 2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde Driven by Evidence


Agrochemical Discovery: Synthesizing Next-Generation Selective Herbicides

Research teams focused on crop protection can leverage this building block to synthesize libraries of 2-trifluoromethyl-benzimidazoles. As demonstrated by U.S. Patent No. 4,767,444, the resulting compounds exhibit a unique profile of high herbicidal activity combined with excellent crop toleration, a clear advantage over non-fluorinated benzimidazoles [1]. The compound's high lipophilicity (XLogP3 2.3) is also a desirable trait for foliar uptake. The commercially available purity standard of ≥98% is critical for generating reliable structure-activity relationship (SAR) data in these screens.

Kinase-Focused Medicinal Chemistry: Exploiting the 2-CF3 Group for Potency and Selectivity

For programs targeting kinases implicated in cancer or inflammatory diseases, this compound serves as a privileged intermediate. The 2-CF3 group is a well-validated motif for enhancing target binding, as evidenced by the development of potent ALDH1A1 inhibitors with IC50 values in the low micromolar range from benzimidazole series [1]. The aldehyde handle at the 6-position allows for late-stage diversification, enabling the exploration of chemical space orthogonal to that accessible from the 6-CF3-2-aldehyde regioisomer . Its logP advantage over non-fluorinated cores supports its role in optimizing ADME properties without extensive scaffold modification.

Anti-infective Drug Discovery: Building on a Proven Antiparasitic Scaffold

The core structure is directly linked to benzimidazole derivatives with demonstrated in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica, surpassing standard drugs like Albendazole and Metronidazole in potency [1]. Synthesizing new leads from the target aldehyde allows medicinal chemists to explore the specific contribution of the 2-CF3 substituent to this enhanced antiparasitic activity, a strategy supported by the class-level inference that 2-trifluoromethylbenzimidazoles have superior biological profiles .

Academic and Industrial Consortium Synthesis: Ensuring Reproducibility and High-Throughput Compatibility

For core facilities or CROs engaged in high-throughput parallel synthesis, the consistent ≥98% purity [1] of this building block directly translates to more predictable reaction outcomes and reduces the need for post-reaction purification. The higher purity standard, compared to common 97% grades for non-fluorinated analogs , minimizes the risk of generating intractable byproduct mixtures in array synthesis. This makes it a more reliable and cost-effective choice for large-scale library production despite any nominal price premium, as it lowers the failure rate in subsequent chemistry steps.

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